molecular formula C12H14N4O2S B1682506 Sulfamethazine CAS No. 57-68-1

Sulfamethazine

Cat. No.: B1682506
CAS No.: 57-68-1
M. Wt: 278.33 g/mol
InChI Key: ASWVTGNCAZCNNR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfamethazine is a sulfonamide drug that primarily targets the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid in bacteria .

Mode of Action

This compound inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it disrupts the growth and reproduction of bacteria, ultimately leading to their elimination . It’s important to note that this compound is bacteriostatic in nature .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of folic acid in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, a precursor to folic acid . This disruption in the folic acid pathway hampers the production of bacterial nucleotides and DNA .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, this compound hampers the production of bacterial nucleotides and DNA, which are essential for bacterial growth and replication .

Action Environment

This means that it can persist in various environmental compartments for extended periods. The degradation of this compound in the environment occurs through a combination of biodegradation and photolysis . Environmental factors such as light intensity and the presence of certain microorganisms can influence the rate of degradation and, consequently, the environmental persistence of this compound .

Biochemical Analysis

Biochemical Properties

Sulfamethazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase) . This enzyme is crucial for the production of folate, an essential cofactor for the synthesis of nucleic acids. By inhibiting this enzyme, this compound effectively halts bacterial growth and replication .

Cellular Effects

This compound’s bacteriostatic nature means it inhibits the growth and multiplication of bacteria but does not kill them outright . Its impact on cell function primarily stems from its interference with the synthesis of nucleic acids, which are vital for cell replication. This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its competition with PABA for binding to dihydropteroate synthetase . By binding to this enzyme, this compound prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the production of nucleic acids. This inhibition disrupts bacterial DNA synthesis and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows rapid disappearance during the initial phase, followed by a slow disappearance, indicating that it becomes more persistent and less available over time . The degradation of this compound occurs through a combination of biodegradation and photolysis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in cattle and horses, a dosage of 225 mg/kg is administered orally once, followed by 110 mg/kg orally every 24 hours for four doses . Adverse effects at high doses can include anorexia, vomiting, and diarrhea .

Metabolic Pathways

This compound is involved in the metabolic pathway of folic acid synthesis in bacteria . It interacts with the enzyme dihydropteroate synthetase, preventing the conversion of PABA to dihydrofolic acid, thereby inhibiting the production of folic acid .

Transport and Distribution

The mobility and transport of this compound in the environment depend on its sorption behavior . Accurate determination of its soil-water distribution coefficient (Kd) is crucial for predicting its environmental fate .

Subcellular Localization

Given its mode of action, it is likely to be found in the cytoplasm where it can interact with the bacterial enzyme dihydropteroate synthetase .

Chemical Reactions Analysis

Types of Reactions: Sulfamethazine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its antibacterial activity and stability.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include para-aminobenzoic acid (PABA), dihydropteroate synthetase, and other sulfonamide derivatives . The conditions for these reactions typically involve aqueous solutions and controlled temperatures to ensure optimal yields and product stability.

Major Products Formed: The major products formed from the reactions of this compound include dihydrofolic acid and its derivatives . These products are crucial for the antibacterial activity of this compound, as they inhibit bacterial growth and replication.

Properties

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
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InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
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InChI Key

ASWVTGNCAZCNNR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
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Molecular Formula

C12H14N4O2S
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DSSTOX Substance ID

DTXSID6021290
Record name Sulfamethazine
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Molecular Weight

278.33 g/mol
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Physical Description

Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial., Solid
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH, Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether, Soluble in acid, alkali; slightly soluble in dimethylsulfoxide, Soluble in acetone, ether; slightly soluble in alcohol, 2.30e-01 g/L
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Density

1.4655 g/cu cm
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Mechanism of Action

Sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase, an intermediate of tetrahydrofolic acid (THF) synthesis. THF is required for the synthesis of purines and dTMP and inhibition of its synthesis inhibits bacterial growth. Pyrimethamine and trimethoprim inhibit dihydrofolate reductase, another step in THF synthesis, and therefore act synergistically with the sulfonamides.
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Color/Form

Crystals from dioxane-water, Creamy-white powder or crystals from dioxan, White or yellowish-white powder

CAS No.

57-68-1
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Melting Point

387 to 392 °F (NTP, 1992), 176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C), 198.5 °C
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Synthesis routes and methods

Procedure details

Silver Sulfamethazine was prepared using 27.83 grams of sulfamethazine following procedure 1 (i.e. the procedure used for silver sulfamerazine) to give a fine white powder showing some crystallinity.
Quantity
27.83 g
Type
reactant
Reaction Step One
Name
silver sulfamerazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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